molecular formula C9H12N2OS B307270 N-(4-methoxyphenyl)-N'-methylthiourea

N-(4-methoxyphenyl)-N'-methylthiourea

Cat. No.: B307270
M. Wt: 196.27 g/mol
InChI Key: AWQAXOYQCAWJLX-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-N'-methylthiourea is a thiourea derivative characterized by a methoxy-substituted phenyl group at the N-position and a methyl group at the N'-position. Thioureas are sulfur-containing organic compounds with the general formula R¹R²N–C(=S)–NR³R⁴. The 4-methoxyphenyl moiety introduces electron-donating properties due to the methoxy (-OCH₃) group, which can influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-10-9(13)11-7-3-5-8(12-2)6-4-7/h3-6H,1-2H3,(H2,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQAXOYQCAWJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Physicochemical Properties

Thiourea derivatives vary significantly based on substituents, which dictate their molecular geometry, hydrogen-bonding capacity, and stability. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties
N-(4-Methoxyphenyl)-N'-methylthiourea C₉H₁₂N₂OS 196.27 4-OCH₃ (phenyl), -CH₃ Not reported Electron-rich aromatic system
N-(4-Hydroxyphenyl)thiourea C₇H₈N₂OS 168.21 4-OH (phenyl) Not reported Strong H-bond donor (phenolic -OH)
N,N'-bis(4-Methylphenyl)thiourea C₁₅H₁₆N₂S 256.37 4-CH₃ (both phenyl groups) Not reported Symmetrical structure, hydrophobic
N-(4-Methoxybenzoyl)-N'-(o-tolyl)thiourea C₁₆H₁₆N₂O₂S 308.38 4-OCH₃ (benzoyl), 2-CH₃ (phenyl) Not reported Planar geometry, strong H-bonding motifs
N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide (H10) C₁₅H₁₅N₂O₂S 295.36 4-OCH₃ (phenyl), benzamide linkage Not reported High antioxidant activity (87.7% inhibition)

Key Observations :

  • Electron-Donating Effects: The 4-methoxyphenyl group enhances solubility in polar solvents compared to non-substituted analogs (e.g., N,N'-bis(4-methylphenyl)thiourea) .
  • Symmetry : Symmetrical thioureas (e.g., N,N'-bis(4-methylphenyl)thiourea) often display higher melting points due to lattice stability .

Trends :

  • Bulky substituents (e.g., tert-butoxycarbonyl in K124) reduce yields due to steric hindrance .
  • Electron-withdrawing groups (e.g., benzoyl in H10) improve reaction efficiency by activating the thiourea core .
Antioxidant Activity:
  • H10 (4-methoxyphenyl-substituted benzamide-thiourea) showed 87.7% inhibition in radical scavenging assays, outperforming phenolic analogs .
  • N-(4-Hydroxyphenyl)thiourea exhibited moderate activity, highlighting the importance of methoxy vs. hydroxyl substituents .
Anti-inflammatory Activity:
Structural Role in Crystal Engineering:
  • Derivatives like N-(4-methoxybenzoyl)-N'-(o-tolyl)thiourea form planar molecular geometries stabilized by N–H···S and C–H···π interactions, critical for crystal packing .

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